E3 Ligase Ligand-linker Conjugate 79

Description

E3 Ligase Ligand-Linker Conjugate 79 is a heterobifunctional molecule designed for targeted protein degradation via the PROTAC (Proteolysis-Targeting Chimera) mechanism. PROTACs consist of three critical components: a target-binding ligand, an E3 ligase-binding ligand, and a linker that connects these two moieties. Conjugate 79 specifically recruits an E3 ubiquitin ligase (likely CRBN or VHL based on common PROTAC design trends) to a protein of interest (POI), facilitating ubiquitination and subsequent proteasomal degradation of the POI .

The linker in Conjugate 79 is expected to optimize ternary complex formation, balancing flexibility and length to ensure proper spatial orientation between the E3 ligase and the target protein.

Properties

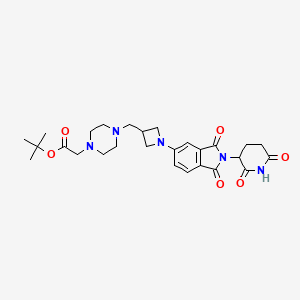

Molecular Formula |

C27H35N5O6 |

|---|---|

Molecular Weight |

525.6 g/mol |

IUPAC Name |

tert-butyl 2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]methyl]piperazin-1-yl]acetate |

InChI |

InChI=1S/C27H35N5O6/c1-27(2,3)38-23(34)16-30-10-8-29(9-11-30)13-17-14-31(15-17)18-4-5-19-20(12-18)26(37)32(25(19)36)21-6-7-22(33)28-24(21)35/h4-5,12,17,21H,6-11,13-16H2,1-3H3,(H,28,33,35) |

InChI Key |

AOGDFEGBFCPWQV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCN(CC1)CC2CN(C2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 Ligase Ligand-linker Conjugate 79 involves several steps. One common method includes the use of primary amines and DIPEA in DMF at 90°C, leading to alkylated derivatives

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

E3 Ligase Ligand-linker Conjugate 79 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

E3 Ligase Ligand-linker Conjugate 79 has a wide range of scientific research applications:

Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

Biology: Facilitates the study of protein function and regulation by enabling selective degradation of target proteins.

Medicine: Potential therapeutic applications in cancer treatment by targeting and degrading oncogenic proteins.

Industry: Used in the development of novel drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of E3 Ligase Ligand-linker Conjugate 79 involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining protein homeostasis .

Comparison with Similar Compounds

CRBN-Based Conjugates

- Example : Conjugate 5 (CAS 2097971-11-2) incorporates a CRBN ligand (thalidomide analog) linked to a POI-binding moiety via a polyethylene glycol (PEG)-based linker. This design achieves high solubility (50 mg/mL in DMSO) and efficient degradation of BRD4 in cancer models .

- Comparison : CRBN ligands like those in Conjugate 79 and Conjugate 5 are synthetically accessible but may exhibit off-target effects due to CRBN’s broad substrate range. Conjugate 79’s linker (if PEG-based) may enhance solubility but could reduce cell permeability compared to alkyl or triazole linkers .

VHL-Based Conjugates

- Example : VH032-derived PROTACs use hydroxyproline ligands with rigid, aromatic linkers (e.g., triazole or benzene). These linkers improve ternary complex stability, as seen in PROTACs targeting estrogen receptor α (ERα) with DC₅₀ values <10 nM .

- Comparison: VHL ligands typically require longer synthetic routes (8–10 steps) compared to CRBN ligands (3–5 steps).

IAP- and MDM2-Based Conjugates

- Example : MDM2 ligands (e.g., nutlin analogs) are used in PROTACs targeting p53 mutants. These conjugates often feature alkyl linkers with moderate yields (43–69%) during coupling steps .

- Comparison : IAP/MDM2-based PROTACs are less common than CRBN/VHL variants due to lower ligand affinity and synthetic complexity. Conjugate 79’s use of CRBN or VHL likely offers broader applicability and higher degradation efficiency .

Functional and Pharmacokinetic Properties

- Degradation Scope : CRBN-based PROTACs (like Conjugate 79) degrade "undruggable" targets (e.g., Tau, STAT3), whereas VHL-based systems excel in oncology targets (e.g., ERα, AR) .

- Tissue Specificity : CRBN is ubiquitously expressed, making Conjugate 79 broadly applicable. VHL-based PROTACs may face limitations in hypoxic tumor environments .

- Synthetic Feasibility : CRBN ligands require fewer synthetic steps (3–5 steps) compared to VHL ligands (8–10 steps), reducing production costs for Conjugate 79 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.